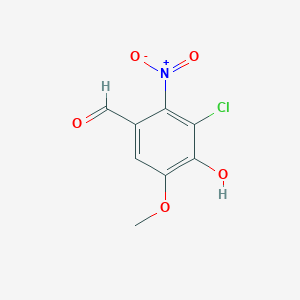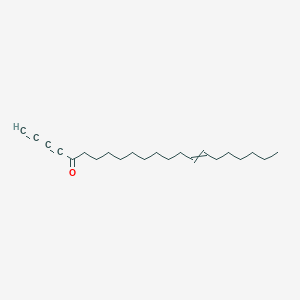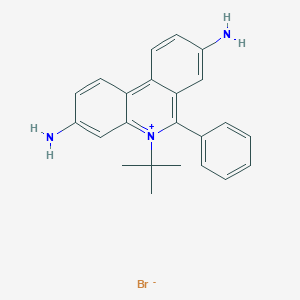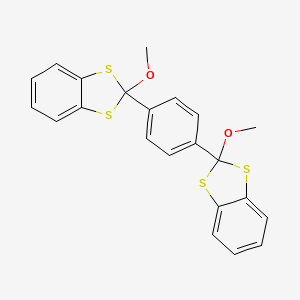
2,2'-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is an organic compound characterized by its unique structure, which includes two methoxy groups and two benzodithiole rings connected by a phenylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) typically involves the reaction of 1,4-dibromobenzene with 2-methoxy-1,3-benzodithiole in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzodithiole rings to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodithiole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(4,1-phenyleneoxymethylene)bisoxirane: Similar in structure but with different functional groups.
1,1’-(1,4-Phenylene)bis(ethanone): Shares the phenylene bridge but has different substituents.
2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]: Similar aromatic structure but with different functional groups.
Uniqueness
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is unique due to its specific combination of methoxy and benzodithiole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
63866-42-2 |
|---|---|
Fórmula molecular |
C22H18O2S4 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
2-methoxy-2-[4-(2-methoxy-1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole |
InChI |
InChI=1S/C22H18O2S4/c1-23-21(25-17-7-3-4-8-18(17)26-21)15-11-13-16(14-12-15)22(24-2)27-19-9-5-6-10-20(19)28-22/h3-14H,1-2H3 |
Clave InChI |
KEKTWJLIMJNABI-UHFFFAOYSA-N |
SMILES canónico |
COC1(SC2=CC=CC=C2S1)C3=CC=C(C=C3)C4(SC5=CC=CC=C5S4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)
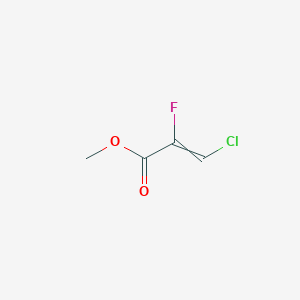
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)
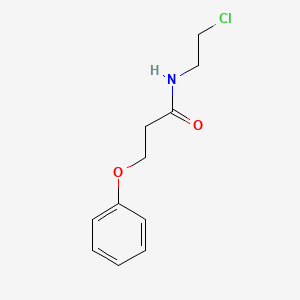

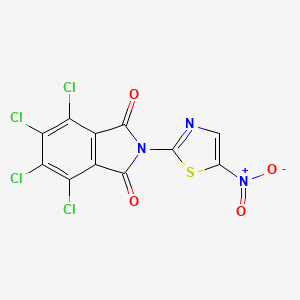
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
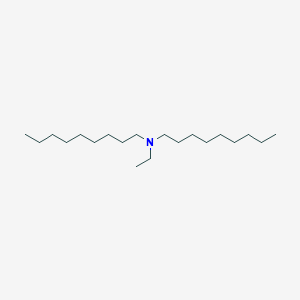
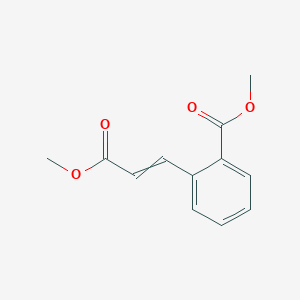
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
